molecular formula C18H23N3O3 B5439934 4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B5439934
M. Wt: 329.4 g/mol
InChI Key: GXVXBOQEPHWAHB-UHFFFAOYSA-N
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Description

The compound “4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a butanoic acid group at the 4-position and a tert-butylbenzoyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the butanoic acid and tert-butylbenzoyl substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity, which is not specified in your question .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity or potential applications. This could involve further studies to optimize its synthesis, investigate its mechanism of action, or explore potential uses .

properties

IUPAC Name

4-[4-[(4-tert-butylbenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)14-8-6-13(7-9-14)17(24)20-15-11-19-21(12-15)10-4-5-16(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXBOQEPHWAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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